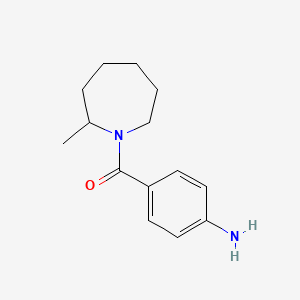
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is an important compound in the field of pharmacology and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide selectively binds to adenosine A1 receptors and blocks their activation by adenosine. Adenosine A1 receptors are widely distributed in the body and play important roles in the regulation of various physiological functions. By blocking the activation of adenosine A1 receptors, this compound can modulate the activity of various signaling pathways and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA in the brain. It can also regulate the activity of ion channels and transporters, such as the Na+/K+ ATPase, the NMDA receptor, and the GABA transporter. This compound has been shown to have cardiovascular effects, such as reducing heart rate and blood pressure. It can also modulate the activity of the respiratory system, such as reducing the frequency and depth of breathing.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of adenosine A1 receptors, which makes it a valuable tool for studying the function of these receptors. It has a well-established synthesis method, which makes it readily available for use in experiments. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which can limit its duration of action. It can also have off-target effects on other adenosine receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide. One potential direction is to investigate its potential therapeutic applications in various diseases. For example, this compound has been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury and stroke. Another potential direction is to investigate the molecular mechanisms underlying its pharmacological effects. For example, this compound has been shown to modulate the activity of various signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway. Understanding the molecular mechanisms underlying these effects could lead to the development of new therapeutic approaches.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide involves the condensation of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2,3-dihydro-1-benzofuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide has been widely used in scientific research as a tool to study the function of adenosine A1 receptors. It has been used to investigate the role of adenosine A1 receptors in the regulation of cardiovascular, respiratory, and central nervous system functions. This compound has also been used to study the effects of adenosine A1 receptor antagonists on the development and progression of various diseases such as ischemia-reperfusion injury, diabetes, and cancer.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-13(9(2)17-16-8)15-14(18)11-7-19-12-6-4-3-5-10(11)12/h3-6,11H,7H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHNZQXSHANJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)

